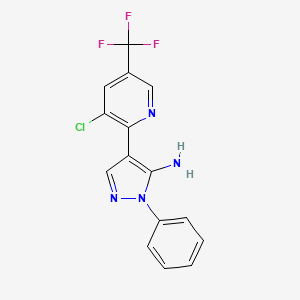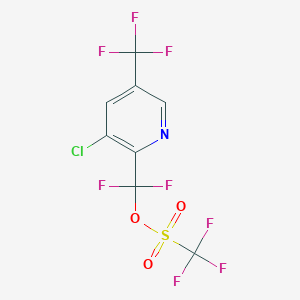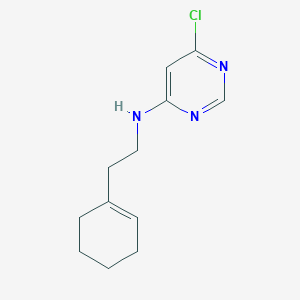
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
Descripción general
Descripción
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid, also known as 1-CDA-CH, is a carboxylic acid that has been studied for its potential use in a variety of scientific research applications. It is a cyclic compound with a molecular weight of 284.85 g/mol and a melting point of 108°C. It has been used as a reagent in a variety of organic synthesis reactions, and has also been studied for its potential therapeutic effects in the body.
Aplicaciones Científicas De Investigación
Biotechnological Production and Green Chemistry
Lactic acid and its derivatives, including chemicals structurally similar to the compound of interest, play significant roles in biotechnological routes for the production of biodegradable polymers and other valuable chemicals through green chemistry processes. The conversion of lactic acid into compounds such as pyruvic acid, acrylic acid, and lactate esters highlights the potential of using derivatives for sustainable chemical production (Gao, Ma, & Xu, 2011).
Plasma Polymerization for Biomedical Applications
The plasma polymerization of acrylic acid, a process relevant to the production of thin films with specific surface chemistries, illustrates the utility of carboxylic acid derivatives in biomedical engineering. These polymer layers, rich in carboxylic acid functional groups, have shown promise in enhancing tissue regeneration and biomolecule immobilization, pointing to the potential biomedical applications of similar compounds (Bitar, Cools, De Geyter, & Morent, 2018).
Anticancer Properties
Cinnamic acid derivatives, which share functional groups with the compound of interest, have been explored for their anticancer potential. These studies reveal that modifications to the carboxylic acid functionality can significantly impact their efficacy as antitumor agents, suggesting that structural analogs could also possess valuable therapeutic properties (De, Baltas, & Bedos-Belval, 2011).
Reactive Extraction of Carboxylic Acids
The use of organic solvents and supercritical fluids in the reactive extraction of carboxylic acids from aqueous solutions has been reviewed, highlighting the efficiency of this method for the separation of carboxylic acids, including potentially those similar to the compound . This application is critical for the purification and concentration of valuable chemical products from biological and industrial processes (Djas & Henczka, 2018).
Propiedades
IUPAC Name |
1-[[(E)-3-carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDWBIOORUHKZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



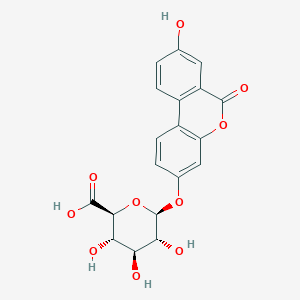
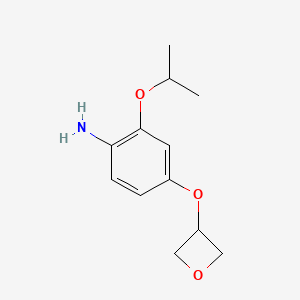
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
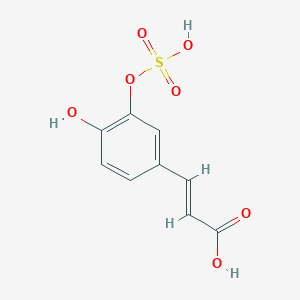
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)

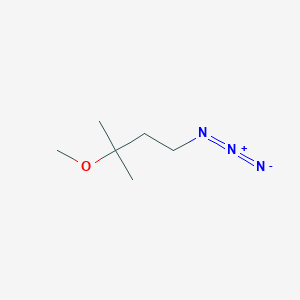
![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)

